
5,9,9-Trimethylcyclonona-1,3,6-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,9,9-Trimethylcyclonona-1,3,6-triene: is an organic compound with the molecular formula C₁₂H₁₈ . It is a type of cyclononatriene, characterized by a nine-membered ring with three double bonds and three methyl groups attached at the 5th and 9th positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,9,9-Trimethylcyclonona-1,3,6-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the protonation of the corresponding aromatic anion, followed by cyclization . The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the nine-membered ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 5,9,9-Trimethylcyclonona-1,3,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions using bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the compound.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
科学研究应用
Chemistry: 5,9,9-Trimethylcyclonona-1,3,6-triene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Research into the biological activity of this compound is ongoing.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications .
作用机制
The mechanism of action of 5,9,9-Trimethylcyclonona-1,3,6-triene involves its interaction with molecular targets through its double bonds and methyl groups. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical synthesis or biological research .
相似化合物的比较
Cyclononatetraene: Another nine-membered ring compound with four double bonds.
Cyclooctatetraene: An eight-membered ring compound with four double bonds.
Cycloheptatriene: A seven-membered ring compound with three double bonds.
Uniqueness: 5,9,9-Trimethylcyclonona-1,3,6-triene is unique due to the presence of three methyl groups at specific positions, which influence its reactivity and stability. This structural feature distinguishes it from other cyclononatrienes and contributes to its specific chemical and biological properties .
属性
CAS 编号 |
61244-35-7 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC 名称 |
5,9,9-trimethylcyclonona-1,3,6-triene |
InChI |
InChI=1S/C12H18/c1-11-7-4-5-9-12(2,3)10-6-8-11/h4-9,11H,10H2,1-3H3 |
InChI 键 |
RKDVUKLZLKMNKM-UHFFFAOYSA-N |
规范 SMILES |
CC1C=CCC(C=CC=C1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[2.2.1]heptan-7-ol;4-nitrobenzoic acid](/img/structure/B14589953.png)
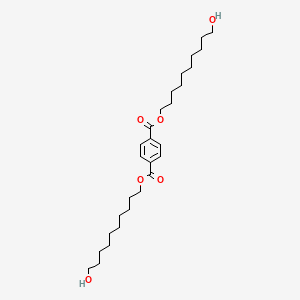
![2,4-Dioxabicyclo[3.2.0]hept-6-ene](/img/structure/B14589957.png)
![6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione](/img/structure/B14589965.png)
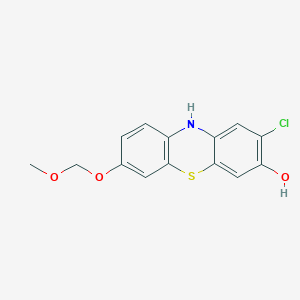
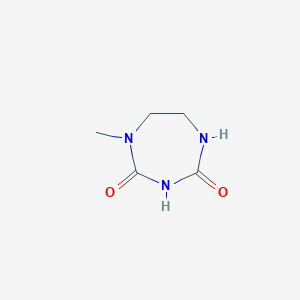
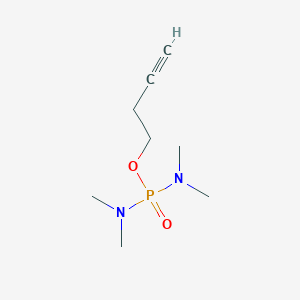

![8-Chloro-2-phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14590003.png)
![4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14590014.png)
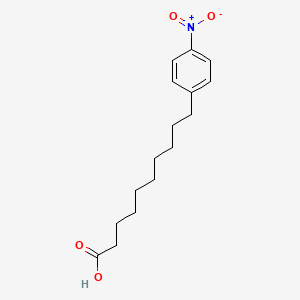

![8,9-Dimethoxy-4-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14590036.png)
